molecular formula C22H25ClN4OS B11443901 3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11443901
M. Wt: 429.0 g/mol
InChI Key: VADWMRGMHGNSDY-UHFFFAOYSA-N
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Description

3-{3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]PROPYL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is an organic compound that features a piperazine ring, a quinazolinone core, and a chlorinated phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]PROPYL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-{3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]PROPYL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H25ClN4OS

Molecular Weight

429.0 g/mol

IUPAC Name

3-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C22H25ClN4OS/c1-16-7-8-17(23)15-20(16)26-13-11-25(12-14-26)9-4-10-27-21(28)18-5-2-3-6-19(18)24-22(27)29/h2-3,5-8,15H,4,9-14H2,1H3,(H,24,29)

InChI Key

VADWMRGMHGNSDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCCN3C(=O)C4=CC=CC=C4NC3=S

Origin of Product

United States

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